Cas no 2309431-52-3 ((2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride)

(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride structure
2309431-52-3 structure
商品名:(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride
CAS番号:2309431-52-3
MF:C11H16Cl2F2N2
メガワット:285.160947799683
CID:6218074
PubChem ID:138991001

(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride 化学的及び物理的性質

名前と識別子

    • (2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
    • (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride
    • EN300-7352546
    • 2309431-52-3
    • インチ: 1S/C11H14F2N2.2ClH/c1-8-7-14-2-3-15(8)11-5-9(12)4-10(13)6-11;;/h4-6,8,14H,2-3,7H2,1H3;2*1H/t8-;;/m1../s1
    • InChIKey: PENWKXGSVOFCQL-YCBDHFTFSA-N
    • ほほえんだ: Cl.Cl.FC1C=C(C=C(C=1)N1CCNC[C@H]1C)F

計算された属性

  • せいみつぶんしりょう: 284.0658602g/mol
  • どういたいしつりょう: 284.0658602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų

(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7352546-2.5g
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95.0%
2.5g
$2100.0 2025-03-11
Enamine
EN300-7352546-0.05g
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95.0%
0.05g
$249.0 2025-03-11
Aaron
AR027Z6M-100mg
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95%
100mg
$537.00 2025-02-15
Aaron
AR027Z6M-1g
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95%
1g
$1497.00 2025-02-15
Aaron
AR027Z6M-250mg
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95%
250mg
$754.00 2025-02-15
1PlusChem
1P027YYA-50mg
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95%
50mg
$359.00 2024-05-24
1PlusChem
1P027YYA-2.5g
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95%
2.5g
$2658.00 2024-05-24
Aaron
AR027Z6M-500mg
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95%
500mg
$1174.00 2025-02-15
Aaron
AR027Z6M-2.5g
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95%
2.5g
$2913.00 2025-02-15
1PlusChem
1P027YYA-500mg
(2R)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride
2309431-52-3 95%
500mg
$1094.00 2024-05-24

(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochloride 関連文献

(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine;dihydrochlorideに関する追加情報

(2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride and Its Role in Modern Pharmaceutical Research

CAS No. 2309431-53-4 is a critical compound in the field of medicinal chemistry, representing a unique structural framework that combines aromatic fluorinated moieties with piperazine scaffolds. This molecule, specifically (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride, has garnered significant attention due to its potential applications in neuropharmacology and anti-inflammatory therapies. Recent advancements in drug discovery have highlighted the importance of stereochemistry and functional group optimization in enhancing the therapeutic profile of such compounds.

The molecular architecture of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride is characterized by a piperazine ring substituted with a 3,5-difluorophenyl group at the 1-position and a methyl group at the 2-position. The dihydrochloride salt form ensures solubility and stability, which are essential for pharmaceutical formulation. This structural design allows for the modulation of receptor interactions, particularly in G-protein-coupled receptor (GPCR) systems, which are central to many physiological processes.

Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the fluorinated phenyl moiety in (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride enhances binding affinity to specific receptors, such as the serotonin 5-HT2A receptor. This finding is particularly relevant for the development of drugs targeting mood disorders and neurodegenerative diseases. The stereochemical configuration of the piperazine ring further contributes to its selectivity, as evidenced by computational models that predict the molecule's ability to adopt a conformation favorable for receptor activation.

One of the most promising applications of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride is in the treatment of inflammatory conditions. A 2024 study in Pharmacological Research reported that this compound exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway. The molecule's ability to inhibit pro-inflammatory cytokine production makes it a potential candidate for therapies targeting autoimmune diseases and chronic inflammation.

In the context of drug development, the synthesis of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride involves a multi-step process that prioritizes stereocontrolled methodologies. The use of chiral catalysts and asymmetric synthesis techniques ensures the production of the (2R) isomer, which is critical for its biological activity. This synthetic approach aligns with current trends in green chemistry, emphasizing sustainability and reduced environmental impact.

Recent advancements in medicinal chemistry have also focused on the modification of the piperazine ring to enhance drug delivery and bioavailability. For instance, the introduction of hydrophilic substituents on the piperazine ring has been shown to improve the compound's solubility in aqueous environments, which is crucial for oral administration. These modifications are part of a broader effort to optimize the pharmacokinetic profile of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride for clinical applications.

The therapeutic potential of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride extends to neurodegenerative diseases such as Alzheimer's and Parkinson's. Research published in Neuropharmacology (2023) suggests that this compound may exert neuroprotective effects by reducing oxidative stress and modulating mitochondrial function. These findings highlight its potential as a multifunctional drug candidate with broad therapeutic applications.

Furthermore, the compound's interaction with ion channels has been a focus of recent studies. A 2024 review in Current Pharmaceutical Design discusses how the 3,5-difluorophenyl group may influence the selectivity of ion channel blockers, potentially leading to new therapeutic strategies for conditions such as epilepsy and arrhythmias. This research underscores the importance of structural optimization in achieving desired pharmacological outcomes.

The development of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride also reflects the growing emphasis on precision medicine. By tailoring the molecular structure to target specific receptors or pathways, researchers can create drugs with improved efficacy and reduced side effects. This approach is particularly relevant in the treatment of complex diseases where traditional monotherapies may fall short.

Challenges in the development of (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride include the need for further preclinical and clinical trials to validate its safety and efficacy. Additionally, the cost and scalability of its synthesis remain areas for improvement. However, ongoing research in chemical engineering and pharmacology is addressing these challenges through innovative methodologies and collaborative efforts.

In conclusion, (2R)-1-(3,5-Difluorophenyl)-2-methylpiperazine; dihydrochloride represents a significant advancement in the field of medicinal chemistry. Its structural features and pharmacological properties make it a promising candidate for the treatment of a wide range of diseases. Continued research and development in this area are expected to yield new therapeutic options and contribute to the advancement of personalized medicine.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.